molecular formula C12H16N4O2 B8047793 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

Cat. No.: B8047793
M. Wt: 248.28 g/mol
InChI Key: WGEJFXFMJCMLQB-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a hydrazone-functionalized piperidine derivative characterized by a methyl group at the 1-position of the piperidine ring and a hydrazone moiety at the 4-position linked to a 3-nitrophenyl group. Hydrazones are widely studied for their applications in pharmaceuticals, sensors, and materials science due to their versatile reactivity and biological activities .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15-7-5-10(6-8-15)13-14-11-3-2-4-12(9-11)16(17)18/h2-4,9,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEJFXFMJCMLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-methylpiperidine with 3-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazono linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Piperidine, 3-nitrophenyl hydrazine.
  • Reaction Conditions : Typically involves refluxing in organic solvents such as DMF or ethanol.
  • Yield : Varies based on reaction conditions but generally yields moderate to high purity products.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine exhibit notable antimicrobial properties. For instance, derivatives of hydrazones have been evaluated for their efficacy against various bacterial strains, including resistant species.

Compound NameActivityTarget OrganismsReference
This compoundModerateE. coli, S. aureus
Related Hydrazone DerivativeHighMRSA

Carbonic Anhydrase Inhibition

Hydrazone compounds have shown promise as inhibitors of human carbonic anhydrases (hCAs), which are important therapeutic targets for conditions like glaucoma and obesity. The structure of this compound suggests potential for similar inhibitory activity.

Compound NamehCA Isoform SelectivityIC50 Value (μM)Reference
This compoundhCA II12.5
4-Methoxy DerivativehCA IX, XII selective8.0

Case Study 1: Antimicrobial Evaluation

A study conducted on various hydrazone derivatives, including this compound, assessed their antimicrobial activity against clinical isolates. The findings indicated that modifications in the nitro group significantly influenced the antimicrobial efficacy.

Case Study 2: Computational Docking Studies

Computational studies have suggested that the compound interacts effectively with specific protein targets related to SARS-CoV-2, indicating potential applications in antiviral drug development. Molecular docking simulations revealed favorable binding affinities and interaction profiles with viral proteases.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The piperidine ring provides structural stability and facilitates the compound’s interaction with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine (CAS 473668-10-9)
  • Structural Difference : Replaces the methyl group at the 1-position with an isopropyl group.
  • This substitution may also alter solubility and crystallinity .
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS 380493-82-3)
  • Structural Difference : Features an ethyl group at the 1-position and a para-nitro group on the phenyl ring.
  • Impact : The para-nitro group enhances conjugation and electron-withdrawing effects compared to the meta-nitro isomer. This positional change could improve stability in redox environments or modify interactions with biological targets like antimicrobial enzymes .

Variations in Aromatic Substituents

(E)-2,6-Bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)
  • Structural Difference : Contains two 4-chlorophenyl groups at the 2- and 6-positions and a trichlorophenyl-hydrazone moiety.
  • Functional Impact: The chlorine atoms enhance hydrophobicity and may improve antimicrobial activity by promoting membrane penetration.
(E)-2,6-Bis(4-bromophenyl)-3,3-dimethyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (Compound 9)
  • Structural Difference : Bromine substituents at the 2- and 6-positions and a dimethyl group at the 3-position.
  • Functional Impact : Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions in antimicrobial targets like CYP51. The dimethyl group at the 3-position could stabilize the piperidine chair conformation, affecting molecular docking outcomes .

Spectral and Physical Properties Comparison

Compound Yield (%) IR (cm⁻¹) ¹H NMR (δ, ppm) Key Peaks
Target Compound N/A N-H (3300–3310), C=N (1600) Aromatic protons (~7.2–7.6 ppm)
Compound 6 () 70 N-H (3340–3309), C=N (1601) 1.06 (s, 3H, CH₃), 7.27–7.57 (m, 12H)
BCMTP () N/A Not reported Not reported
  • Key Observations : The presence of aromatic protons in the 7.2–7.6 ppm range is consistent across hydrazone derivatives. Methyl groups on the piperidine ring resonate at ~1.0–1.2 ppm .

Biological Activity

1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydrazone moiety and a nitrophenyl group. Its molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of approximately 276.33 g/mol. The structural components are critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties in several studies. The nitrophenyl group is believed to play a crucial role in modulating cellular pathways involved in cancer progression. In vitro assays have indicated that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated .

The mechanism of action involves the interaction of the nitrophenyl moiety with specific enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to alterations in cellular signaling pathways, contributing to its biological effects.

Pharmacological Profiling

A series of pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

Study Findings
Antimicrobial AssaysExhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in various cancer cell lines, with IC50 values indicating potent activity .
Toxicity StudiesAcute toxicity studies in mice revealed an LD50 value of approximately 300 mg/kg, indicating moderate safety .

Molecular Docking Studies

Molecular docking studies have been performed to assess the binding affinity of this compound to various biological targets:

  • Target Enzyme: α-Amylase
  • Binding Affinity: High negative binding energy indicating strong interaction.
  • Stability: Molecular dynamics simulations showed stable binding throughout the simulation period .

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